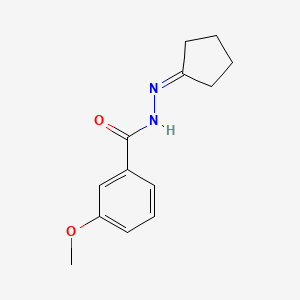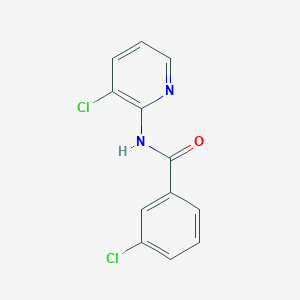![molecular formula C14H13BrFNO2 B5809940 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the reduction of inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol in lab experiments is its unique chemical structure. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol. One direction is to further investigate its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Another direction is to investigate its potential use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in the body, which may make it useful in the treatment of inflammatory diseases. Finally, future research could investigate the potential use of this compound in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol involves a series of chemical reactions. The starting materials for the synthesis are 3-fluoroaniline, 2-bromo-4-hydroxy-6-methoxyphenol, and formaldehyde. The reaction proceeds through a Mannich reaction, which involves the condensation of the amine and the phenol with formaldehyde. The resulting product is then brominated to yield this compound.
科学的研究の応用
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2/c1-19-13-6-9(5-12(15)14(13)18)8-17-11-4-2-3-10(16)7-11/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQGWYITLNNDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)



![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)